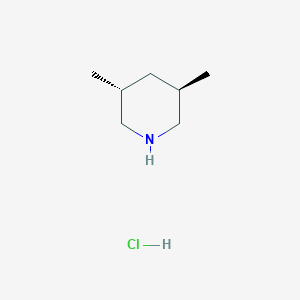![molecular formula C15H19ClO B13164357 3-[(Benzyloxy)methyl]-3-(chloromethyl)bicyclo[3.1.0]hexane](/img/structure/B13164357.png)
3-[(Benzyloxy)methyl]-3-(chloromethyl)bicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Benzyloxy)methyl]-3-(chloromethyl)bicyclo[3.1.0]hexane is a complex organic compound with the molecular formula C15H19ClO. It is characterized by a bicyclo[3.1.0]hexane core structure, which is a bicyclic system containing a cyclopropane ring fused to a cyclobutane ring. The compound also features benzyloxy and chloromethyl functional groups, which contribute to its unique chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzyloxy)methyl]-3-(chloromethyl)bicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with aminocyclopropanes. This (3 + 2) annulation reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation. The reaction conditions are optimized to achieve high yields and diastereoselectivity, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling reactive intermediates and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Benzyloxy)methyl]-3-(chloromethyl)bicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the benzyloxy group, to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include benzaldehyde and benzoic acid.
Reduction: Products include benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
3-[(Benzyloxy)methyl]-3-(chloromethyl)bicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-[(Benzyloxy)methyl]-3-(chloromethyl)bicyclo[3.1.0]hexane involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and chloromethyl groups play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The bicyclo[3.1.0]hexane core provides a rigid framework that enhances the compound’s binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Chloromethyl)-3-(hydroxymethyl)bicyclo[3.1.0]hexane
- 3-(Benzyloxy)-3-(hydroxymethyl)bicyclo[3.1.0]hexane
- 3-(Methoxymethyl)-3-(chloromethyl)bicyclo[3.1.0]hexane
Uniqueness
3-[(Benzyloxy)methyl]-3-(chloromethyl)bicyclo[3.1.0]hexane is unique due to the presence of both benzyloxy and chloromethyl groups, which provide distinct reactivity and binding properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications in research and industry .
Eigenschaften
Molekularformel |
C15H19ClO |
|---|---|
Molekulargewicht |
250.76 g/mol |
IUPAC-Name |
3-(chloromethyl)-3-(phenylmethoxymethyl)bicyclo[3.1.0]hexane |
InChI |
InChI=1S/C15H19ClO/c16-10-15(7-13-6-14(13)8-15)11-17-9-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2 |
InChI-Schlüssel |
KWRNYYBTONXNAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C1CC(C2)(COCC3=CC=CC=C3)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


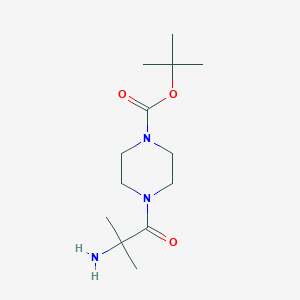
![[4-(1,3-Thiazol-2-yl)phenyl]thiourea](/img/structure/B13164283.png)
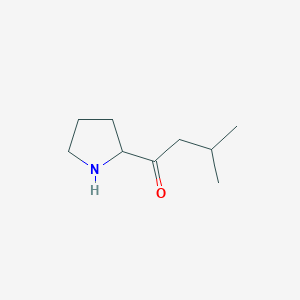
![5-{[(Tert-butoxy)carbonyl]amino}-2-cyclohexylpyridine-3-carboxylic acid](/img/structure/B13164294.png)
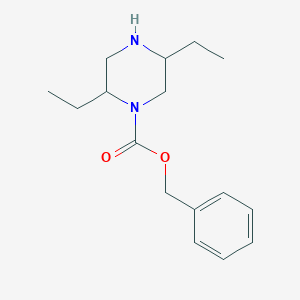
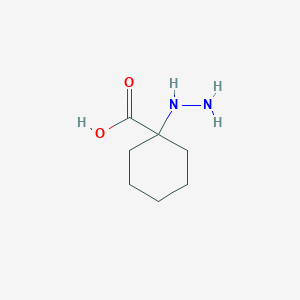
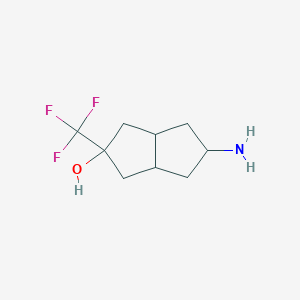
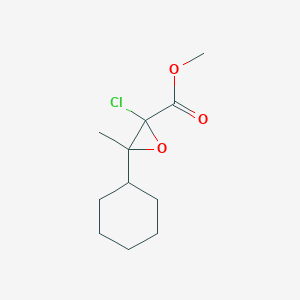
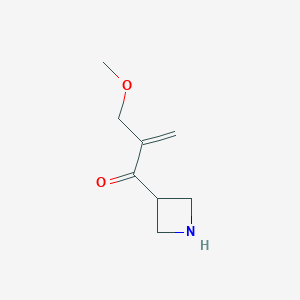
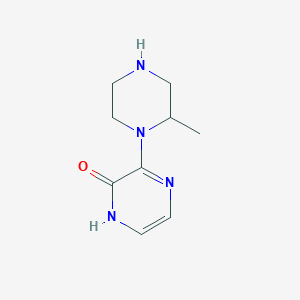
![Methyl 5-(propan-2-YL)-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13164352.png)
